molecular formula C10H11NOS B051978 N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine CAS No. 118564-89-9

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

Cat. No.: B051978
CAS No.: 118564-89-9
M. Wt: 193.27 g/mol
InChI Key: YPKATNMCYFSXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane is an organic compound that features a benzothiophene ring attached to an ethane chain with a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane typically involves the following steps:

    Formation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Attachment of Ethane Chain: The ethane chain is introduced via a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

    Introduction of Hydroxyamino Group: The hydroxyamino group is introduced through the reaction of the intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form an amine derivative.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are employed.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(N-hydroxyamino)-1-(benzothien-3-yl)ethane: Similar structure but with the hydroxyamino group attached to the 3-position of the benzothiophene ring.

    1-(N-hydroxyamino)-1-(benzofuran-2-yl)ethane: Similar structure but with a benzofuran ring instead of a benzothiophene ring.

Uniqueness

1-(N-hydroxyamino)-1-(benzothien-2-yl)ethane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzothiophene ring provides stability and electronic properties that are advantageous in various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-7,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKATNMCYFSXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Reactant of Route 2
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Reactant of Route 3
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Reactant of Route 4
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Reactant of Route 5
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine
Reactant of Route 6
N-[1-(1-benzothiophen-2-yl)ethyl]hydroxylamine

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